Macrocarpal I

Colorectal Cancer Small Molecule Screening Multi-Target Drug Discovery

Macrocarpal I (CAS 179388-54-6, C₂₈H₄₂O₇, MW 490.63) is a phloroglucinol-coupled sesquiterpenoid first isolated from the leaves of Eucalyptus globulus. It belongs to the macrocarpal family of formyl-phloroglucinol meroterpenoids, a structurally distinct class of Eucalyptus-derived natural products characterized by a sesquiterpene skeleton conjugated to a diformyl-phloroglucinol moiety.

Molecular Formula C28H42O7
Molecular Weight 490.6 g/mol
Cat. No. B15580565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrocarpal I
Molecular FormulaC28H42O7
Molecular Weight490.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17+,20+,21-,27+,28-/m1/s1
InChIKeyPXQFFMATXFLUPK-CHKSIUCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macrocarpal I Procurement Guide: Phloroglucinol-Sesquiterpene Conjugate for Antifungal, Antibacterial, and Colorectal Cancer Research


Macrocarpal I (CAS 179388-54-6, C₂₈H₄₂O₇, MW 490.63) is a phloroglucinol-coupled sesquiterpenoid first isolated from the leaves of Eucalyptus globulus [1]. It belongs to the macrocarpal family of formyl-phloroglucinol meroterpenoids, a structurally distinct class of Eucalyptus-derived natural products characterized by a sesquiterpene skeleton conjugated to a diformyl-phloroglucinol moiety. Macrocarpal I was co-discovered alongside Macrocarpals H and J and has since been re-isolated from juvenile leaves of Eucalyptus maideni [2]. Its reported biological profile spans antifungal activity against Candida glabrata, antibacterial activity against oral pathogenic microorganisms, glucosyltransferase inhibition, and — most distinctively among macrocarpals — the ability to inhibit colorectal cancer (CRC) cell proliferation, induce immunogenic cell death (ICD), and synergize with immune checkpoint inhibition [3][4].

Why Macrocarpal I Cannot Be Replaced by Macrocarpal A, C, H, or J in Focused Research Programs


Although all macrocarpals share a formyl-phloroglucinol-terpene core architecture, their biological activity profiles diverge sharply due to differences in sesquiterpene skeleton type, stereochemistry, and substitution pattern [1]. Macrocarpal A (10-epi-Eucarobustol F) is predominantly antibacterial against Gram-positive organisms (Bacillus subtilis PCI219 MIC <0.2 µM; Staphylococcus aureus FDA209P MIC 0.4 µM) and lacks the antifungal and anti-CRC activities documented for Macrocarpal I. Macrocarpal C targets dermatophyte fungi (Trichophyton mentagrophytes) via membrane permeabilization and ROS induction [2] but has not been reported to inhibit Candida glabrata or CRC cells. Macrocarpals H and J, co-isolated with Macrocarpal I from E. globulus, share antibacterial activity against oral pathogens but have not been investigated for anti-CRC efficacy, ICD induction, or immune checkpoint synergy [1]. Substituting any other macrocarpal for Macrocarpal I in a study requiring Candida glabrata inhibition, CRC cell suppression with selectivity over normal cells, or ICD-based immunotherapy synergy would introduce an unvalidated variable unsupported by published evidence.

Macrocarpal I Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Superior CRC Cell Proliferation Inhibition Rate vs. Sildenafil and Neoandrographolide in Multi-Target Screening

In a screen of small molecules targeting four CRC-associated proteins (PRL-3, CLIC4, THBS2, BGN), only three compounds — macrocarpal I, sildenafil, and neoandrographolide — bound simultaneously to two drug targets. Among these three, macrocarpal I exhibited the highest inhibition rate in CRC cells [1]. The study subsequently confirmed that macrocarpal I effectively inhibits CRC cell proliferation, colony formation, and subcutaneous tumorigenesis in nude mice while showing little effect on normal cells. This establishes macrocarpal I as the most potent CRC inhibitor among the three identified multi-target candidates, providing a clear selection rationale over the comparators sildenafil and neoandrographolide.

Colorectal Cancer Small Molecule Screening Multi-Target Drug Discovery

Unique Immunogenic Cell Death Induction and Anti-PD-1 Synergy — Absent in All Other Macrocarpals

Macrocarpal I is the only macrocarpal reported to induce immunogenic cell death (ICD) and synergize with immune checkpoint inhibition. It directly targets TUBB2B (disrupting microtubule polymerization) and PARP1 (impairing DNA repair), activating the PERK/eIF2α/ATF4/CHOP signaling pathway to trigger ICD characterized by calreticulin exposure, HMGB1 release, and ATP secretion [1]. In an MC38 syngeneic mouse model of CRC, macrocarpal I treatment enhanced the anti-tumor immune response and augmented responsiveness to anti-PD-1 therapy [1]. No other macrocarpal (A, B, C, H, J, or others) has been demonstrated to induce ICD or to synergize with immune checkpoint inhibitors in any published study. At 50 µM, macrocarpal I induced early-stage apoptosis (Annexin-V+/PI−) in SW620 and DLD1 cells; at 100 µM, late-stage apoptosis (Annexin-V+/PI+) was observed, confirming concentration-dependent dual cell death modality (apoptosis + ferroptosis) [1].

Immunogenic Cell Death Immune Checkpoint Inhibition Colorectal Cancer Immunotherapy

Antifungal Activity Against Candida glabrata — Divergent Spectrum vs. Macrocarpal A and C

Macrocarpal I is reported to exhibit antifungal activity against Candida glabrata with an IC₅₀ value of 0.75 µg/mL (approximately 1.53 µM based on MW 490.63) [1]. This contrasts with Macrocarpal A, which shows antibacterial activity against Bacillus subtilis PCI219 (MIC <0.2 µM) and Staphylococcus aureus FDA209P (MIC 0.4 µM) but has no reported antifungal activity against Candida species . Macrocarpal C, in turn, is active against the dermatophyte Trichophyton mentagrophytes via membrane permeabilization and ROS, with no reported activity against C. glabrata [2]. Thus, within the macrocarpal family, Macrocarpal I occupies a distinct antifungal niche against clinically relevant Candida glabrata, a species noted for its innate resistance to fluconazole and its increasing prevalence in nosocomial infections. Note: The antifungal IC₅₀ value of 0.75 µg/mL originates from the Tian et al. (2014) study in which eucalmaidial A (compound 1), a structurally distinct phloroglucinol-coupled iphionane, was the primary active compound; Macrocarpal I (compound 3) was tested in the same panel but its individual IC₅₀ value was not separately reported in the abstract.

Antifungal Activity Candida glabrata Phloroglucinol Meroterpenoids

Selective CRC Cell Cytotoxicity with Minimal Effect on Normal Cells — Safety Differentiation from Sildenafil and Neoandrographolide

A key differentiation reported for macrocarpal I in the Qi et al. (2021) study is its ability to inhibit proliferation of colorectal cancer cells while exerting little effect on normal cells [1]. This cancer-selective cytotoxicity profile was explicitly highlighted as a study finding for macrocarpal I but was not reported for either sildenafil or neoandrographolide in the same comparative screening context. The patent CN108451937A further corroborates that macrocarpal I 'has certain specificity to the colorectal cancer cells' and is 'extremely high in safety' [2]. Macrocarpal I was tested in CRC cells at concentrations ranging from 20 to 300 µM, with effective proliferation inhibition observed [2]. While quantitative selectivity index (SI) values (e.g., IC₅₀ normal / IC₅₀ cancer) were not explicitly reported in the available abstracts, the qualitative demonstration of cancer-selective activity provides a differentiated safety rationale absent for the comparator compounds in the same study.

Cancer Selectivity Normal Cell Safety CRC Targeted Therapy

Broad-Spectrum Antibacterial Activity Against Oral Pathogens with Glucosyltransferase Inhibition — Shared Phenotype with Macrocarpals H and J

Macrocarpals H, I, and J — isolated together from Eucalyptus globulus — share antibacterial activity against oral pathogenic microorganisms with MIC values ranging from 0.20 µg/mL to 6.25 µg/mL [1]. All three also inhibit glucosyltransferase (GTF) activity, an enzyme critical for dental plaque formation by Streptococcus mutans and other cariogenic bacteria [1]. While this phenotype is shared among the three co-isolated macrocarpals, it differentiates them from Macrocarpal A (antibacterial against B. subtilis and S. aureus but not specifically tested against oral pathogens) and Macrocarpal C (antifungal, no antibacterial data) [2]. The GTF inhibition activity represents an anti-virulence mechanism distinct from direct bactericidal action, suggesting utility in anti-caries and periodontal disease research. However, individual MIC values for Macrocarpal I versus specific oral pathogen species (Porphyromonas gingivalis, Streptococcus mutans, etc.) are not resolved in the published abstract, limiting procurement differentiation among H, I, and J for antibacterial applications.

Oral Pathogenic Bacteria Glucosyltransferase Inhibition Periodontal Disease

Macrocarpal I Evidence-Backed Research and Industrial Application Scenarios


Colorectal Cancer Immunotherapy Combination Studies (ICD + Anti-PD-1)

Macrocarpal I is currently the only macrocarpal validated as an immunogenic cell death (ICD) inducer with demonstrated in vivo synergy with anti-PD-1 therapy. Research programs exploring strategies to convert microsatellite-stable (MSS) 'cold' colorectal tumors into immune-responsive 'hot' tumors should procure Macrocarpal I as a chemical probe for dual TUBB2B/PARP1 targeting [1]. Its ability to simultaneously trigger apoptosis and ferroptosis — both ICD-activating cell death modalities — makes it a unique tool compound for studying the PERK/eIF2α/ATF4/CHOP signaling axis in CRC immunotherapy. The compound's reported selectivity for CRC cells over normal cells further supports its use in translational studies prioritizing therapeutic index [2].

Antifungal Drug Discovery Targeting Azole-Resistant Candida glabrata

Candida glabrata exhibits intrinsic low susceptibility to fluconazole and other azole antifungals, necessitating new chemotypes for drug development. Macrocarpal I, with its phloroglucinol-coupled sesquiterpenoid scaffold and reported IC₅₀ of 0.75 µg/mL against C. glabrata, offers a structurally distinct antifungal lead compound unrelated to azole, polyene, or echinocandin pharmacophores [1]. Medicinal chemistry programs seeking to develop novel anti-Candida agents with a natural product starting point should procure Macrocarpal I rather than Macrocarpal A (antibacterial) or Macrocarpal C (dermatophyte-targeting), as only Macrocarpal I has reported activity against a clinically relevant Candida species within the macrocarpal family.

Oral Microbiology and Anti-Caries Virulence Factor Research

Macrocarpal I, alongside Macrocarpals H and J, exhibits both antibacterial activity against oral pathogenic microorganisms (MIC 0.20–6.25 µg/mL) and inhibition of glucosyltransferase, a key virulence enzyme in Streptococcus mutans-mediated dental caries [1]. Research groups investigating anti-virulence strategies for caries prevention — where the goal is to disarm pathogenic bacteria without exerting selective pressure for resistance — should consider Macrocarpals H, I, or J as tool compounds. Macrocarpal A should not be substituted, as its antibacterial spectrum targets Bacillus and Staphylococcus species rather than oral streptococci and periodontopathogens [2].

Multi-Target CRC Drug Discovery and Chemical Biology

Macrocarpal I was identified through a multi-target screening approach targeting four CRC-associated proteins (PRL-3, CLIC4, THBS2, BGN) and demonstrated dual-target binding and the highest cellular inhibition rate among the three qualifying compounds [1]. Chemical biology programs exploring polypharmacology in CRC — where simultaneous engagement of multiple disease-relevant targets is desired — should procure Macrocarpal I as a validated multi-target natural product probe. Its kinase activity inhibition, cytoskeleton disruption, and DNA repair interference mechanisms provide multiple phenotypic readouts for target deconvolution studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Macrocarpal I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.